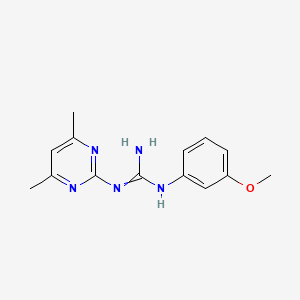

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a methoxyphenyl group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-9-7-10(2)17-14(16-9)19-13(15)18-11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMIMUHWGGDCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrimidine and 3-methoxyphenylamine.

Formation of Intermediate: The 4,6-dimethylpyrimidine is reacted with a suitable reagent to introduce a reactive group, such as a halide, at the 2-position.

Coupling Reaction: The intermediate is then coupled with 3-methoxyphenylamine under appropriate conditions to form the desired guanidine derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes to enhance efficiency.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or phenyl rings are replaced with other groups. Common reagents include halogens, acids, and bases.

Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a guanidine moiety linked to a pyrimidine and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 244.3 g/mol. The unique structural characteristics of this compound contribute to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity : Research has indicated that 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Studies demonstrated significant inhibition of BACE1 activity, suggesting therapeutic applications in neurodegenerative disorders .

Antimicrobial Activity : Preliminary studies have reported the antibacterial efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Studies

Receptor Modulation : The guanidine group allows the compound to act as a ligand for various receptors, potentially modulating their activity. This property is crucial for developing drugs targeting specific signaling pathways involved in diseases.

Neuroprotective Effects : Investigations into the neuroprotective effects of this compound have revealed its potential to mitigate oxidative stress in neuronal cells, which may be beneficial in conditions like stroke or neurodegeneration .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with pyrimidine derivatives | ~70% |

| Condensation Reaction | Formation from intermediate hydrazone compounds | ~63% |

Case Studies

- Inhibition of BACE1 : A study published in a peer-reviewed journal evaluated the efficacy of this compound as a BACE1 inhibitor. The results indicated that at concentrations as low as 10 µM, the compound significantly reduced enzyme activity by up to 80%, demonstrating its potential for Alzheimer's treatment .

- Antibacterial Screening : A comprehensive screening of various synthesized derivatives including this compound showed promising antibacterial activity against multiple strains. The study highlighted that modifications to the methoxy group could enhance efficacy, suggesting avenues for further research into structure-activity relationships .

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine can be compared with other similar compounds, such as:

1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Lacks the methoxy group, which may affect its reactivity and biological activity.

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine: The position of the methoxy group on the phenyl ring is different, potentially leading to different chemical and biological properties.

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-chlorophenyl)guanidine: The presence of a chlorine atom instead of a methoxy group can significantly alter its reactivity and interactions with biological targets.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and notable case studies.

Chemical Structure and Properties

The compound features a guanidine moiety linked to a dimethylpyrimidine and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of 244.29 g/mol. The structural characteristics contribute to its biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : It can inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrimidine compounds exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Minimum inhibitory concentrations (MICs) for related compounds were found to be comparable to standard antibiotics like ampicillin .

- Anticancer Potential :

- Anti-inflammatory Effects :

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 50 to 200 µg/mL for effective compounds.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours. The study highlighted the potential for further development as an anticancer agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.